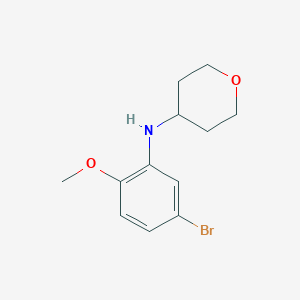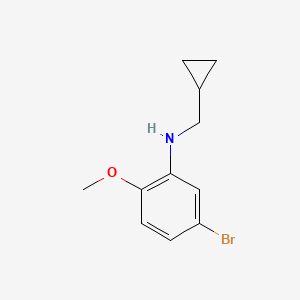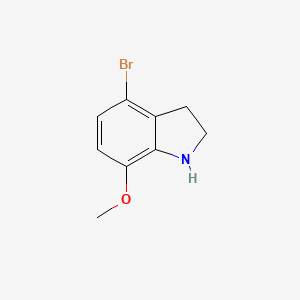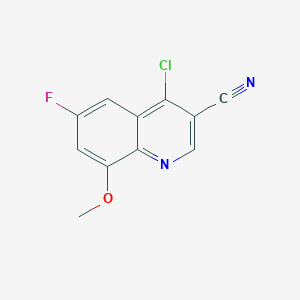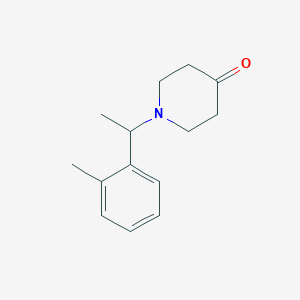
1-(1-(o-Tolyl)ethyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(o-Tolyl)ethyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted at the fourth position with a ketone group and at the first position with a 1-(o-tolyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-(o-Tolyl)ethyl)piperidin-4-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-4-one with 1-(o-tolyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.
Applications De Recherche Scientifique
1-(1-(o-Tolyl)ethyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of 1-(1-(o-Tolyl)ethyl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, thereby modulating biological pathways. The ketone group can also participate in hydrogen bonding and other interactions critical for its activity.
Comparaison Avec Des Composés Similaires
4-Piperidone: A simpler analog without the 1-(o-tolyl)ethyl substitution.
1-Benzylpiperidin-4-one: Similar structure but with a benzyl group instead of the 1-(o-tolyl)ethyl group.
1-(1-Phenylethyl)piperidin-4-one: Similar structure but with a phenyl group instead of the o-tolyl group.
Uniqueness: 1-(1-(o-Tolyl)ethyl)piperidin-4-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic sites in biological systems.
Propriétés
IUPAC Name |
1-[1-(2-methylphenyl)ethyl]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-5-3-4-6-14(11)12(2)15-9-7-13(16)8-10-15/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFISDKHEIGVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
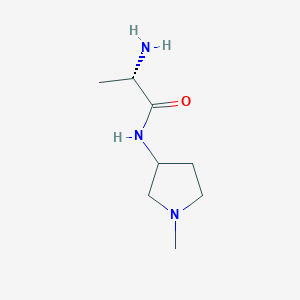
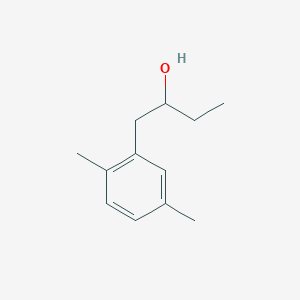
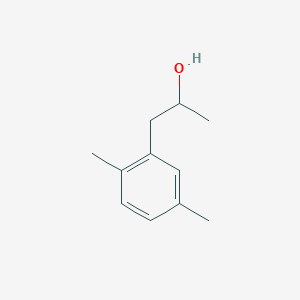
![1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine](/img/structure/B7872587.png)
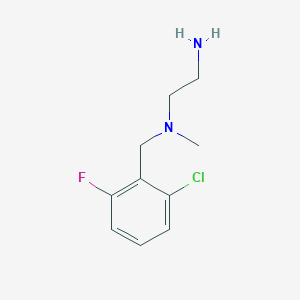
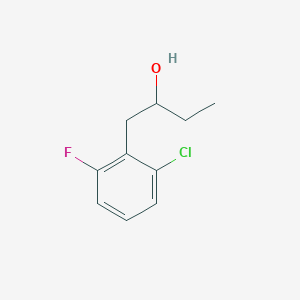

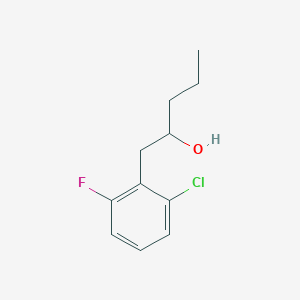
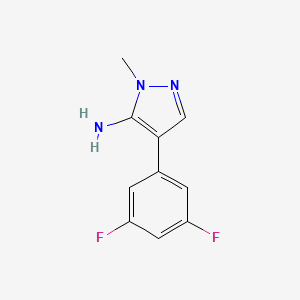
![(R)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide](/img/structure/B7872625.png)
